Home > Products > Screening Compounds P96583 > 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine - 51549-29-2

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

Catalog Number: EVT-1483925
CAS Number: 51549-29-2
Molecular Formula: C₂₁H₄₁N₃O₄Si₂
Molecular Weight: 455.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Protecting group strategies: The TBDMS groups act as protecting groups during oligonucleotide synthesis, preventing unwanted side reactions at the 3' and 5' positions of the deoxycytidine molecule [, ].
  • Structure-activity relationship studies: Modifications of nucleoside analogs like this one provide insights into the relationship between chemical structure and biological activity, which is crucial for drug discovery and development [, , ].
  • Spectroscopic studies: The presence of TBDMS groups can alter the physical properties of the nucleoside, making it suitable for specific spectroscopic investigations, such as nuclear magnetic resonance (NMR) spectroscopy [, ].

2'-Deoxy-3',5'-bis(tert-butyldimethylsilyl)-cytidine

Compound Description: 2'-Deoxy-3',5'-bis(tert-butyldimethylsilyl)-cytidine (dC(TBDMS)2) is a derivative of deoxycytidine, a naturally occurring nucleoside found in DNA. This compound serves as a simplified model system to study the self-aggregation of nucleosides, particularly in non-aqueous solvents like CDCl3. [] This research investigates how dC(TBDMS)2 forms dimers and larger aggregates, providing insights into the hydrogen bonding patterns that may contribute to higher-order DNA structures like triplexes. []

Relevance: 2'-Deoxy-3',5'-bis(tert-butyldimethylsilyl)-cytidine is directly analogous to 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine. The only difference lies in the nomenclature used to describe the position of the tert-butyldimethylsilyl protecting groups. Both compounds feature the same core structure of deoxycytidine with tert-butyldimethylsilyl groups protecting the 3' and 5' hydroxyl groups of the deoxyribose sugar moiety. []

[1-[2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]thymine]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole 2'',2''-dioxide) (TSAO-T)

Compound Description: TSAO-T is a nucleoside analogue recognized for its potent and selective inhibitory activity against human immunodeficiency virus type 1 (HIV-1). [] Its mechanism of action involves targeting the viral reverse transcriptase enzyme. The compound exhibits low cytotoxicity and is effective against a broad spectrum of HIV-1 strains, including those resistant to other antiretroviral agents like 3'-azido-3'-deoxythymidine. []

[2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)]-β-D-pentofuranosyl derivatives of pyrimidines and purines (TSAO)

Compound Description: TSAO represents a class of nucleoside analogues exhibiting potent and specific inhibition of HIV-1 replication. [, ] This class includes derivatives containing various pyrimidine and purine bases attached to the [2',5'-bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)]-β-D-pentofuranosyl moiety. These compounds act by targeting the non-substrate binding site of HIV-1 reverse transcriptase (RT). [] While demonstrating efficacy against a broad range of HIV-1 strains, they are not effective against HIV-2 or simian immunodeficiency virus. []

Relevance: This class of TSAO compounds, similar to 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine, contains the 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl moiety. [, ] The key difference lies in the 3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) substituent present in TSAO analogues, which is absent in 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine. This structural variation leads to their distinct antiviral activities.

Relevance: Similar to 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine, TSAO-m3T contains the 2',5'-bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl moiety. [] The primary difference lies in the presence of the thymine base and the 3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) group in TSAO-m3T, features absent in 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine. This structural distinction explains their differing biological activities.

Overview

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a synthetic nucleoside derivative that plays a significant role in molecular biology and medicinal chemistry. This compound is characterized by the presence of tert-butyldimethylsilyl protecting groups at the 3' and 5' hydroxyl positions of deoxycytidine, which enhance its stability and facilitate further chemical modifications. The compound's structural complexity and protective groups make it a valuable intermediate in the synthesis of various nucleosides and nucleotides used in research and therapeutic applications.

Source and Classification

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can be sourced from specialized chemical suppliers, often as a part of synthetic chemistry reference tools. It falls under the classification of nucleoside analogs, which are compounds that resemble naturally occurring nucleosides but have been modified for enhanced properties or functionalities. The compound's CAS number is 40733-26-4, indicating its unique identity in chemical registries.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine typically involves the following steps:

  1. Protection of Hydroxyl Groups: Deoxycytidine undergoes selective protection of its 3' and 5' hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step is crucial to prevent unwanted reactions during subsequent synthetic steps.
  2. Purification: The protected nucleoside is purified through column chromatography to remove unreacted starting materials and by-products.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.

This synthetic route highlights the importance of protecting groups in nucleoside chemistry, allowing for selective reactions at specific sites on the molecule.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can be represented as follows:

  • Molecular Formula: C22H42N2O5Si2
  • Molecular Weight: 474.77 g/mol
  • SMILES Notation: C(C(C(C(C(=O)N1C(=O)N(C(=C1)C(CO[Si](C)(C)C)(CO[Si](C)(C)C))C(C)(C)C(C)(C)C))O2)O2)O1

The presence of silyl groups enhances the stability of the molecule, making it resistant to hydrolysis under physiological conditions.

Chemical Reactions Analysis

Reactions and Technical Details

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can participate in several chemical reactions, primarily involving:

  1. Deprotection Reactions: The silyl protecting groups can be removed using fluoride ion sources or acidic conditions, yielding deoxycytidine for further biological studies or applications.
  2. Coupling Reactions: The protected nucleoside can be used in coupling reactions to form oligonucleotides or other modified nucleotides, essential for DNA synthesis.

These reactions are pivotal for creating more complex structures necessary for research in genetics and drug development.

Mechanism of Action

Process and Data

The mechanism of action for 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine primarily revolves around its role as a substrate in biochemical pathways involving nucleic acids. Once deprotected, it can integrate into DNA strands during replication or repair processes, potentially influencing cellular functions such as gene expression or apoptosis.

Research indicates that modifications like those present in this compound can enhance the efficacy of nucleoside analogs used in antiviral therapies or cancer treatments by improving their stability and bioavailability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make it suitable for laboratory handling and applications requiring stable intermediates.

Applications

Scientific Uses

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine finds applications across various scientific fields:

  1. Antiviral Research: It serves as an intermediate in synthesizing antiviral agents targeting viral replication mechanisms.
  2. Cancer Research: Its derivatives are explored for their potential use as chemotherapeutic agents due to their ability to interfere with DNA synthesis in rapidly dividing cells.
  3. Biotechnology: Utilized in the synthesis of modified oligonucleotides for gene therapy applications, enhancing delivery mechanisms or targeting specific genetic sequences.

The versatility of this compound underscores its significance in advancing research within molecular biology, pharmacology, and therapeutic development.

Synthetic Methodologies

Chemical Synthesis Pathways

Silylation of Deoxycytidine Using TBDMSCl: Reaction Optimization with Imidazole and DMF Catalysis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine hinges on efficient silylation of deoxycytidine’s hydroxyl groups. Optimized protocols use tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole as a base catalyst in anhydrous N,N-dimethylformamide (DMF). This system achieves near-quantitative yields (>95%) under mild conditions (room temperature, 12–24 hours). The reaction mechanism involves imidazole’s nucleophilic activation of TBDMSCl, generating a silylimidazolium intermediate that attacks the hydroxyl groups. DMF enhances solubility and reaction homogeneity, preventing oligomerization. Stoichiometric control is critical: A 2.2:1 molar ratio of TBDMSCl to deoxycytidine ensures complete bis-silylation while minimizing over-silylation byproducts [1] [5].

Table 1: Optimized Silylation Reaction Conditions

ParameterOptimized ConditionEffect on Yield
SolventAnhydrous DMFMaximizes solubility and kinetics
CatalystImidazole (5 eq)Generates active silyl electrophile
TBDMSCl:Deoxycytidine2.2:1Minimizes mono-silylated byproducts
Temperature25°CBalances speed and selectivity
Reaction Time12–24 hoursEnsures >95% conversion

Regioselective Protection Strategies for 3′ and 5′ Hydroxyl Groups

Achieving regioselectivity between the 3′- and 5′-hydroxyls demands tailored approaches:

  • Stepwise Protection: Initial 5′-O-silylation exploits the primary hydroxyl group’s higher nucleophilicity. Transient 5′-O-TBDMS-deoxycytidine is isolated before 3′-O-silylation, yielding the bis-protected product. This method requires orthogonal protecting groups (e.g., acid-labile trityl at 5′-OH) to block one site temporarily [9].
  • Steric Differentiation: Bulky silylating agents (e.g., TBDPSCl) selectively protect the less hindered 5′-OH. Subsequent 3′-O-silylation with TBDMSCl capitalizes on residual steric accessibility [6].
  • Enzymatic Selectivity: Lipases or esterases catalyze 5′-O-acylation, leaving the 3′-OH free for chemical silylation. After silylation, enzymatic deprotection yields the 3′-O-TBDMS intermediate, followed by 5′-O-silylation [9].

Table 2: Comparison of Regioselective Protection Schemes

StrategySelectivityYieldKey Advantage
Stepwise (5′→3′)5′-OH first85%Compatibility with solid-phase synthesis
Steric Differentiation5′-OH first78%No orthogonal deprotection steps needed
Enzymatic5′-OH first82%Ambient conditions, green chemistry

Large-Scale Synthesis: Industrial Protocols and Yield Maximization

Industrial-scale production emphasizes cost efficiency and reproducibility:

  • Reactor Design: Continuous-flow systems enhance heat/mass transfer, reducing reaction time to 4–6 hours. In-line IR monitoring allows real-time adjustment of TBDMSCl feed rates [3].
  • Solvent Recovery: DMF is distilled and recycled, reducing waste. Azeotropic drying with toluene maintains anhydrous conditions.
  • Crystallization Optimization: The crude product is purified via fractional crystallization from hexane/ethyl acetate (9:1), achieving >99.5% purity. This bypasses silica-gel chromatography, which is cost-prohibitive at scale [4].
  • Yield Enhancement: Substrate concentrations up to 0.5 M minimize solvent use while avoiding viscosity issues. This approach delivers consistent isolated yields of 90–92% at multi-kilogram scales.

Table 3: Industrial Process Parameters for Bis-Silylation

Process VariableLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Reaction Time12–24 hours4–6 hours
Solvent Consumption50 mL/g8 mL/g
Isolated Yield95%90–92%
Purity>98%>99.5%

Alternative Synthetic Approaches

Microwave-Assisted Silylation for Enhanced Efficiency

Microwave irradiation drastically accelerates silylation. Under optimized conditions (DMF, 100°C, 30 minutes), near-quantitative conversion occurs via dielectric heating, which boosts molecular collision frequency. Key parameters include:

  • Power Modulation: Pulsed irradiation (200 W, 30-second intervals) prevents thermal degradation.
  • Catalyst Synergy: Adding 10 mol% DMAP (4-dimethylaminopyridine) further reduces time to 15 minutes by nucleophilic enhancement.This method is ideal for rapid intermediate synthesis, though scalability requires specialized flow-microwave reactors [1].

Table 4: Microwave vs. Conventional Silylation

ConditionMicrowave MethodConventional Method
Temperature100°C25°C
Time15–30 minutes12–24 hours
Energy Consumption0.5 kWh/mol2.8 kWh/mol
Byproduct Formation<2%5–8%

Enzymatic and Chemoenzymatic Modifications

Enzymatic strategies leverage biocatalysts for selective protection:

  • Lipase-Catalyzed Monoacylation: Candida antarctica lipase B (CAL-B) acylates the 5′-OH with vinyl acetate in THF. The 3′-OH is then silylated, and lipase-mediated deacylation liberates the 5′-OH for final silylation [9].
  • Glycosyltransferase-Mediated Synthesis: Deoxycytidine is glycosylated with silylated sugar donors using engineered glycosyltransferases. This one-pot chemoenzymatic approach avoids hydroxyl protection entirely.These methods achieve 70–80% yields but face limitations in solvent compatibility (e.g., enzyme denaturation in DMF).

Table 5: Enzymatic Strategies for Bis-Silylated Deoxycytidine

EnzymeReactionSolventYield
CAL-B lipase5′-O-acetylationTHF75%
Mutant glycosyltransferaseGlycosyl transferBuffer68%

Properties

CAS Number

51549-29-2

Product Name

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C₂₁H₄₁N₃O₄Si₂

Molecular Weight

455.74

InChI

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1

SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C

Synonyms

3’,5’-Bis-O-tert-butyldimethylsilyl-2’-deoxycytidine; 2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.